molecular formula C12H16O2 B15081661 2-Pentylbenzoic acid CAS No. 60510-95-4

2-Pentylbenzoic acid

Cat. No.: B15081661
CAS No.: 60510-95-4
M. Wt: 192.25 g/mol
InChI Key: JCYPDKSGYHGCCY-UHFFFAOYSA-N
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Description

2-Pentylbenzoic acid is an organic compound with the molecular formula C12H16O2. It is a derivative of benzoic acid, where a pentyl group is attached to the second carbon of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pentylbenzoic acid can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of benzene with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

[ \text{C}_6\text{H}_6 + \text{C}5\text{H}{11}\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{C}5\text{H}{11})\text{COOH} ]

Another method involves the oxidation of 2-pentylbenzyl alcohol using an oxidizing agent such as potassium permanganate (KMnO4) under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Pentylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The pentyl side chain can be oxidized to form benzoic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron (Fe).

Major Products Formed

Scientific Research Applications

2-Pentylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-pentylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s carboxylic acid group plays a crucial role in these interactions, facilitating the binding to target molecules and subsequent inhibition of their functions .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxy-6-pentylbenzoate: A derivative with additional hydroxyl groups.

    Benzoic acid: The parent compound without the pentyl group.

    Pentyl benzoate: An ester derivative of benzoic acid.

Uniqueness

2-Pentylbenzoic acid is unique due to the presence of the pentyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural modification enhances its solubility in organic solvents and alters its interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

2-Pentylbenzoic acid, a derivative of benzoic acid, has garnered attention in recent years due to its diverse biological activities. This compound, characterized by a pentyl group at the second position of the benzoic acid structure, exhibits various pharmacological properties that can be harnessed in medicinal chemistry and agriculture. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound (C12_{12}H16_{16}O2_2) features a carboxylic acid functional group attached to a benzene ring with a pentyl substituent. Its molecular structure can be represented as follows:

C12H16O2\text{C}_{12}\text{H}_{16}\text{O}_{2}

Table 1: Basic Properties of this compound

PropertyValue
Molecular Weight192.26 g/mol
Melting Point40-42 °C
SolubilitySoluble in organic solvents (e.g., ethanol, chloroform)
pKaApproximately 4.2

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study utilizing the disc diffusion method demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values were found to be comparable to standard antibiotics.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
E. coli50
S. aureus30
Pseudomonas aeruginosa40

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against pathogenic fungi such as Candida albicans. The bioautography assay revealed that it inhibits fungal growth effectively at concentrations as low as 25 µg/mL .

Case Study: Plant Growth Regulation

A recent study identified that derivatives of benzoic acids, including this compound, could act as plant growth regulators. The compound was tested on tomato plants and found to suppress lateral branching without negatively affecting overall plant growth. This property suggests potential applications in agricultural practices for cost-effective crop management .

The biological activities of this compound may be attributed to its ability to interact with cellular membranes and inhibit key metabolic pathways in microorganisms. It is hypothesized that the hydrophobic nature of the pentyl group enhances membrane penetration, leading to increased efficacy against microbial cells.

Safety and Toxicity

Safety assessments indicate that this compound exhibits low toxicity levels in various biological systems. Acute toxicity tests using Artemia salina larvae showed no significant adverse effects at concentrations below 100 µg/mL . However, further studies are necessary to fully understand its safety profile in long-term applications.

Table 3: Toxicity Profile of this compound

Test OrganismConcentration Tested (µg/mL)Observed Effects
Artemia salinaUp to 100No significant toxicity
Silkworm larvaeUp to 200Low risk

Properties

CAS No.

60510-95-4

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-pentylbenzoic acid

InChI

InChI=1S/C12H16O2/c1-2-3-4-7-10-8-5-6-9-11(10)12(13)14/h5-6,8-9H,2-4,7H2,1H3,(H,13,14)

InChI Key

JCYPDKSGYHGCCY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=CC=C1C(=O)O

Origin of Product

United States

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